molecular formula C12H12O3 B13518947 1-(4-Acetylphenyl)cyclopropane-1-carboxylicacid

1-(4-Acetylphenyl)cyclopropane-1-carboxylicacid

Cat. No.: B13518947
M. Wt: 204.22 g/mol
InChI Key: BWNOWEIIVVTNKJ-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an acetyl substituent at the para position and a carboxylic acid group.

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction is facilitated by the compound’s structural features, which allow it to fit into specific binding pockets and form stable complexes with target molecules.

Comparison with Similar Compounds

1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid can be compared to other similar compounds, such as:

    1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar in structure but with a chlorine substituent instead of an acetyl group, leading to different reactivity and applications.

    1-(4-Acetylphenyl)imidazole: Contains an imidazole ring instead of a cyclopropane ring, resulting in different biological activities and uses.

The uniqueness of 1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid lies in its combination of a cyclopropane ring and an acetyl-substituted phenyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-(4-acetylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c1-8(13)9-2-4-10(5-3-9)12(6-7-12)11(14)15/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

BWNOWEIIVVTNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O

Origin of Product

United States

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